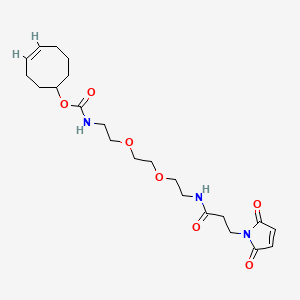

TCO-PEG2-amido maleimide

Description

Evolution of Bioconjugation Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has its roots in early 20th-century histology, where simple dyes were used to tag and visualize cellular components. nih.gov Over the decades, the field has advanced significantly, moving from random modifications of proteins to highly specific, site-selective conjugations. nih.govsci-hub.se This evolution has been driven by the need for more precise tools in diagnostics, therapeutics, and basic research. nih.govbroadpharm.com

Early methods often targeted highly abundant and accessible amino acid residues like lysines, leading to heterogeneous products with variable properties. nih.gov The quest for greater control and homogeneity has spurred the development of techniques that target less common or specifically introduced functional groups, a trend that has revolutionized areas like antibody-drug conjugate (ADC) development. sci-hub.segoogle.com The design of multifunctional bioconjugates, capable of carrying multiple payloads, is a key area of current research, aiming to enhance therapeutic efficacy and diagnostic capabilities. sci-hub.se

Principles of Click Chemistry in Chemical Biology

The concept of "click chemistry," introduced in 2001, describes a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. rsc.orgfrontiersin.org These reactions are characterized by their simplicity, modularity, and ability to proceed under mild, often aqueous, conditions, making them ideal for use in complex biological systems. rsc.orgfrontiersin.org The core principle is to use highly energetic, yet stable, reactants that undergo a rapid and irreversible transformation to form a stable link. rsc.org This bioorthogonal approach, where the reacting partners are mutually inert to biological functionalities, has become a cornerstone of modern chemical biology. rsc.org

Several types of click reactions have found widespread use in bioconjugation:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the in vivo toxicity associated with the copper catalyst used in the archetypal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. rit.edubroadpharm.com SPAAC utilizes a strained cyclooctyne, which reacts with an azide (B81097) via a [3+2] cycloaddition mechanism without the need for a metal catalyst. acs.orgnih.gov The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole ring. nih.govacs.org The catalyst-free nature of SPAAC makes it highly suitable for applications in living systems. broadpharm.comacs.org

Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The inverse electron-demand Diels-Alder (iEDDA) reaction is another powerful bioorthogonal ligation technique. broadpharm.comaxispharm.com It typically involves the reaction of an electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO), with an electron-deficient diene, like a tetrazine. broadpharm.commedchemexpress.com This reaction is exceptionally fast and proceeds without a catalyst, forming a stable conjugate and releasing nitrogen gas. broadpharm.commedchemexpress.com The rapid kinetics of the iEDDA reaction make it particularly useful for in vivo imaging and the construction of complex bioconjugates where speed is critical. acs.org

Thiol-Michael Addition

The Michael addition of a thiol to an electron-deficient alkene, such as a maleimide (B117702), is a widely used bioconjugation reaction. This reaction is highly specific for thiols, particularly the sulfhydryl group of cysteine residues in proteins, within a pH range of 6.5-7.5. broadpharm.com At neutral pH, the reaction of maleimides with thiols is significantly faster than with other nucleophilic groups like amines, allowing for selective targeting. broadpharm.com The formation of a stable thioether bond makes this a robust method for attaching molecules to proteins and peptides. broadpharm.com

Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Research

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) glycol units that serve as flexible spacers in bioconjugation. Their hydrophilic nature enhances the aqueous solubility of hydrophobic molecules and can improve the pharmacokinetic properties of therapeutic bioconjugates by increasing their hydrodynamic radius, which can reduce renal clearance and prolong circulation time. PEGylation, the process of attaching PEG chains to molecules, can also shield the conjugate from enzymatic degradation and reduce immunogenicity. PEG linkers are available in various lengths and can be functionalized with a wide array of reactive groups to suit different conjugation strategies.

Overview of TCO-PEG2-Amido Maleimide as a Bifunctional Click Reagent

This compound is a heterobifunctional linker that embodies the principles of advanced bioconjugation design. It incorporates two distinct reactive functionalities, enabling the sequential or simultaneous conjugation of different molecules.

Table 1: Key Features of this compound

| Feature | Description |

| TCO Group | The trans-cyclooctene (TCO) moiety allows for rapid and specific reaction with tetrazine-containing molecules via the inverse electron-demand Diels-Alder (iEDDA) cycloaddition. |

| Maleimide Group | The maleimide group provides a reactive handle for the specific conjugation to thiol-containing molecules, such as cysteine residues in proteins, through a Thiol-Michael addition reaction. acs.org |

| PEG2 Spacer | A short, two-unit polyethylene glycol (PEG) spacer enhances the aqueous solubility of the reagent and the resulting conjugate. It also provides a flexible linkage that can reduce steric hindrance between the conjugated molecules. |

| Amido Group | The amide linkage within the structure provides chemical stability to the linker. |

This bifunctional nature allows for a modular approach to constructing complex bioconjugates. For instance, a protein containing a cysteine residue can first be reacted with the maleimide end of the linker. The resulting TCO-functionalized protein can then be specifically labeled with a tetrazine-modified payload, such as a fluorescent dye, a drug molecule, or an imaging agent. This dual reactivity makes this compound a versatile tool for applications in drug delivery, diagnostics, and fundamental biological research.

Properties

Molecular Formula |

C22H33N3O7 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1- |

InChI Key |

ZDSFAYZUCKCRTR-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tco Peg2 Amido Maleimide

Synthesis Routes to Trans-Cyclooctene (B1233481) (TCO) Moieties for Linker Integration

The trans-cyclooctene (TCO) moiety is a key component for bioorthogonal reactions due to its high reactivity with tetrazines. nih.gov The synthesis of functionalized TCO derivatives suitable for linker integration typically starts from readily available precursors like 1,5-cyclooctadiene. nih.gov

A common route involves the photoisomerization of a cis-cyclooctene precursor. This process often utilizes a singlet sensitizer, such as methyl benzoate, which absorbs light at a specific wavelength (e.g., >254nm), allowing the cis-isomer to absorb the high-frequency light and convert to the strained trans-isomer. tennessee.edu To drive the equilibrium towards the trans-isomer, a silver nitrate (B79036) (AgNO₃) impregnated silica (B1680970) gel column can be used. The Ag⁺ ions form a complex with the trans-isomer, selectively removing it from the reaction mixture and shifting the equilibrium to favor its formation. tennessee.edu

Another approach involves the diastereoselective synthesis of TCO derivatives, which can provide better control over stereochemistry and lead to TCOs with improved physicochemical properties, such as increased hydrophilicity. nih.gov For instance, stereocontrolled 1,2-additions of nucleophiles to trans-cyclooct-4-enone, which can be prepared on a large scale from 1,5-cyclooctadiene, yield a class of TCOs known as α-TCOs. nih.gov The most frequently used TCO derivative for bioconjugation is trans-cycloocten-5-ol (TCO-5-OH), which exists as two diastereomers. nih.gov

Approaches for Maleimide (B117702) Functionalization within PEG Scaffolds

The maleimide group is incorporated into the linker to provide specific reactivity towards thiol groups found in cysteine residues of proteins and peptides. precisepeg.com This maleimide-thiol reaction is highly efficient and forms a stable thioether bond. precisepeg.com

The functionalization of polyethylene (B3416737) glycol (PEG) scaffolds with maleimide can be achieved through several methods. One common strategy involves reacting a PEG derivative containing a primary amine with a maleimide-containing carboxylic acid or an activated ester thereof. For instance, maleimido-propionic acid can be activated and then reacted with an amino-PEG derivative to form a stable amide bond, thus attaching the maleimide group to the PEG spacer.

Amido Linkage Formation within PEG Spacers

An amide bond is a crucial linkage within the TCO-PEG2-amido maleimide structure, connecting the PEG spacer to one of the reactive moieties. The formation of this amide bond is typically achieved through standard peptide coupling reactions. qyaobio.com

A common method involves the activation of a carboxylic acid group on one component with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). nih.gov This forms an NHS ester, which then readily reacts with a primary amine on the other component to form a stable amide linkage. nih.govresearchgate.netnih.gov The reaction conditions, such as pH, need to be carefully controlled to ensure efficient amide bond formation and minimize side reactions like the hydrolysis of the activated ester. researchgate.net

For example, to form the "amido" part of this compound, a PEG spacer with a terminal carboxylic acid can be reacted with a TCO derivative containing a primary amine, or vice versa, using carbodiimide (B86325) chemistry.

Convergent and Divergent Synthesis Strategies for this compound

The assembly of the final this compound molecule can follow either a convergent or a divergent synthetic strategy.

In a divergent synthesis , the molecule is built sequentially from a central core. wikipedia.org For instance, one could start with a TCO-PEG2-amine precursor. This intermediate would then be reacted with a maleimide-containing molecule to attach the maleimide group. This strategy is often used to quickly generate a library of related compounds from a common intermediate. wikipedia.org The choice between these strategies depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the ease of purification.

Derivatization and Analogues of this compound for Expanded Reactivity

To expand the utility of the TCO-PEG-maleimide scaffold, various derivatives and analogues have been developed. These modifications can alter the linker's properties, such as its length, hydrophilicity, and cleavage characteristics.

The length of the PEG spacer can be varied to include more or fewer ethylene (B1197577) glycol units (e.g., TCO-PEG3-maleimide, TCO-PEG4-maleimide). axispharm.comsigmaaldrich.combroadpharm.com Longer PEG chains can increase the solubility and biocompatibility of the final conjugate. sigmaaldrich.com

Derivatives with different reactive groups in place of the maleimide can also be synthesized. For example, replacing the maleimide with an NHS ester allows for reaction with primary amines instead of thiols. axispharm.com Other analogues might incorporate cleavable linkers, allowing for the release of a conjugated molecule under specific conditions. For instance, C2-symmetric TCO linkers have been designed for rapid and complete cleavage. acs.org Additionally, difunctionalized TCOs with fast click and release capabilities have been synthesized, expanding the possibilities for bioorthogonal conjugation and payload release. chemrxiv.org

Fundamental Reaction Mechanisms and Kinetic Profiles

Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) Reaction with TCO

The SPIEDAC reaction between a TCO and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high selectivity, proceeding without the need for a catalyst. iris-biotech.detcichemicals.com The reaction's efficiency is driven by the high internal strain of the trans-cyclooctene (B1233481) double bond. tcichemicals.comtcichemicals.com

Mechanistic Insights into TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a type of inverse electron-demand Diels-Alder (IEDDA) reaction. rsc.orgresearchgate.net In this reaction, the electron-deficient tetrazine acts as the diene, and the electron-rich, strained TCO serves as the dienophile. researchgate.netnih.gov The process is initiated by a [4+2] cycloaddition, forming a highly strained bicyclic intermediate. rsc.orgrsc.org This is the rate-determining step of the ligation. nih.gov Subsequently, this intermediate undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) product. iris-biotech.dersc.org This dihydropyridazine can then isomerize to a more stable 1,4-dihydropyridazine. researchgate.netresearchgate.net The reaction rate is influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine); a smaller energy gap results in a faster reaction. nih.govresearchgate.net

Kinetic Rate Constants and Reaction Efficiency in Aqueous Systems

The TCO-tetrazine ligation is renowned for its extraordinary speed, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹ in aqueous solutions. nih.govnih.gov These rapid kinetics make the reaction highly efficient even at the low concentrations typical of biological systems. iris-biotech.de The reaction rates are significantly influenced by the substituents on both the TCO and the tetrazine. For instance, electron-donating groups on the TCO can increase the HOMO energy level, thereby accelerating the reaction. nih.gov Conversely, electron-withdrawing groups on the tetrazine lower its LUMO energy, which also leads to faster kinetics. nih.gov

The table below presents a selection of reported second-order rate constants for various TCO-tetrazine reactions, illustrating the impact of different substituents and reaction conditions.

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |

| s-TCO | 3,6-diphenyl-s-tetrazine | 3100 | Methanol | 25 |

| d-TCO | 3,6-diphenyl-s-tetrazine | 520 | Methanol | 25 |

| 5-hydroxy-trans-cyclooctene (equatorial) | Tetrazine derivative 10 | 5235 | 45:55 H₂O:Methanol | 25 |

| d-TCO 3a | Tetrazine derivative 10 | 167,000 | 45:55 H₂O:Methanol | 25 |

| d-TCO (syn-diastereomer) | Water-soluble derivative 12 | 366,000 | Water | 25 |

| anti-sTCO | Diphenyl-s-tetrazine analog 14 | 2.86 x 10⁵ | Water | Not Specified |

| anti-sTCO | Di-2-pyridyl-s-tetrazine analog 16 | 3.3 x 10⁶ | Water | Not Specified |

| TCO-PEG4 | MePh-tetrazine | 990 | DPBS | 37 |

| TCO-PEG4 | Me4Pyr-tetrazine | 2740 | DPBS | 37 |

| TCO-PEG4 | Me2Pyr-tetrazine | 5120 | DPBS | 37 |

| TCO-PEG4 | DHP₂-tetrazine | 6450 | DPBS | 37 |

This table is populated with data from multiple sources. nih.govresearchgate.netacs.org

Influence of TCO Isomerism on Reactivity and Adduct Formation

The stereochemistry of the TCO ring significantly impacts its reactivity. TCO derivatives can exist as different isomers, most notably axial and equatorial isomers, which arise from the substitution pattern on the cyclooctene (B146475) ring. tcichemicals.comtcichemicals.com Generally, the axial isomer is more strained and therefore more reactive than the equatorial isomer. tcichemicals.comtcichemicals.comresearchgate.net This difference in reactivity has been attributed to the higher ground-state energy of the axial isomer. researchgate.net For example, the reaction rates for TCO isomers with tetrazines follow the order: axial > equatorial. tcichemicals.comtcichemicals.com Similarly, for some conformationally strained TCOs, the syn-diastereomer has been found to be slightly more reactive than the anti-diastereomer. researchgate.netresearchgate.net While axial TCOs are more reactive, they can be less stable in environments containing thiols. tcichemicals.comtcichemicals.com

Maleimide-Thiol Conjugate Addition

The maleimide (B117702) moiety of TCO-PEG2-amido-maleimide provides a reactive handle for conjugation to thiol-containing molecules, such as cysteine residues in proteins. This reaction proceeds via a Michael-type addition.

pH Dependency and Reaction Optimization for Thiol Reactivity

The rate of the maleimide-thiol conjugation is highly dependent on the pH of the reaction medium. cdnsciencepub.comresearchgate.net The reaction is most efficient in the pH range of 6.5 to 7.5. thermofisher.comresearchgate.net Below this range, the concentration of the reactive thiolate species is low due to the protonation of the thiol group, which significantly slows down the reaction. cdnsciencepub.com Conversely, at pH values above 8.5, the maleimide ring becomes susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. thermofisher.comuu.nl Furthermore, at higher pH, the reaction can lose its specificity and begin to react with primary amines. thermofisher.comresearchgate.net Therefore, maintaining the pH within the optimal range is crucial for efficient and specific conjugation. For instance, the reaction of L-cysteine with N-ethylmaleimide is significantly faster in neutral or slightly basic conditions compared to acidic media. cdnsciencepub.com The presence of a base can catalyze the reaction by promoting the formation of the thiolate anion. nih.gov

The table below summarizes the effect of pH on the maleimide-thiol reaction.

| pH Range | Reaction Characteristics |

| < 6.5 | Reaction is slow due to low concentration of thiolate anions. cdnsciencepub.com |

| 6.5 - 7.5 | Optimal range for specific and efficient reaction with thiols. thermofisher.comresearchgate.net |

| > 7.5 | Increased rate of maleimide reaction with primary amines. researchgate.net |

| > 8.5 | Increased rate of maleimide hydrolysis, leading to non-reactive product. thermofisher.com |

Considerations for Thiosuccinimide Adduct Stability and Reversibility

The reaction between the maleimide moiety of TCO-PEG2-amido maleimide and a thiol-containing molecule proceeds via a Michael addition to form a thiosuccinimide adduct. axispharm.com While this conjugation is highly selective and efficient under physiological conditions, the stability of the resulting thioether linkage is a critical consideration for many applications. axispharm.combiosyn.com The thiosuccinimide adduct is not always stable and can undergo a reversible retro-Michael reaction, which can lead to deconjugation and potential exchange with other thiols present in the biological environment. ucl.ac.uknih.govidexlab.com

A key issue impacting the utility of maleimide-based conjugates is the reversibility of the initial Michael addition. mdpi.com The thiosuccinimide linkage can cleave via a retro-Michael pathway, regenerating the original thiol and maleimide reactants. ucl.ac.ukidexlab.com This process is particularly relevant in vivo, where endogenous thiols like glutathione (B108866) can react with the regenerated maleimide, leading to unintended off-target labeling and a reduction in the efficacy of the intended conjugate. idexlab.comnih.gov The instability of this linkage has been a significant factor limiting the safety and effectiveness of antibody-drug conjugates (ADCs) that utilize this chemistry. ucl.ac.uk

In addition to the retro-Michael reaction, the thiosuccinimide adduct can also undergo an irreversible hydrolytic ring-opening of the succinimide (B58015) ring. nih.govechemi.com This hydrolysis results in the formation of a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction. mdpi.comechemi.com The rate of this stabilizing hydrolysis can be influenced by various factors, including pH and the substituents on the maleimide nitrogen. ucl.ac.ukproteomics.com.au For instance, studies have shown that N-aryl maleimides generally exhibit faster hydrolysis rates compared to N-alkyl maleimides. ucl.ac.ukresearchgate.net The conversion to the hydrolyzed, ring-opened form is often desirable as it creates a stable, permanent linkage. nih.gov Some strategies even involve applying mechanical force, such as through ultrasonication, to promote this hydrolysis over the retro-Michael reaction. echemi.com

The interplay between these two pathways—reversible deconjugation and irreversible stabilization—is a central consideration in the design and application of maleimide-based bioconjugation reagents.

Interactive Data Table: Thiosuccinimide Adduct Reaction Pathways

| Reaction Pathway | Description | Product | Stability Profile | Key Factors |

| Retro-Michael Reaction | A reversible β-elimination reaction that cleaves the C-S bond, regenerating the original maleimide and thiol. mdpi.comthno.org | Regenerated Maleimide + Thiol | Unstable, Reversible | Presence of other thiols (e.g., glutathione), physiological conditions. idexlab.comnih.gov |

| Hydrolysis | Irreversible nucleophilic attack by water on one of the carbonyl groups of the succinimide ring. nih.govechemi.com | Succinamic Acid Thioether | Stable, Irreversible | pH, temperature, N-substituents on the maleimide. ucl.ac.ukproteomics.com.auresearchgate.net |

Molecular Design Principles and Linker Engineering for Tco Peg2 Amido Maleimide

Role of Polyethylene (B3416737) Glycol (PEG2) Length and Flexibility

Solubility and Hydrophilicity: One of the primary roles of the PEG linker is to enhance the aqueous solubility of the crosslinker and the resulting bioconjugate. interchim.frchempep.com Many biomolecules and therapeutic payloads are hydrophobic; attaching a hydrophilic PEG spacer mitigates aggregation and precipitation in aqueous buffers, which are standard in biological applications. interchim.frnih.gov Even short PEG chains, like PEG2, can improve solubility and are sufficient for mitigating aggregation when using hydrophobic moieties. rsc.org

Steric Hindrance and Flexibility: The flexible nature of the PEG chain acts as a spacer arm, physically separating the two biomolecules being conjugated. interchim.frlifetein.com This separation minimizes steric hindrance, which can otherwise impede the reaction between the reactive handles and their targets or interfere with the biological activity of the conjugated molecules. interchim.frrsc.org The PEG2 linker provides enough distance to facilitate efficient conjugation without being excessively long, which can sometimes lead to other issues. nih.gov Research has shown that incorporating a PEG linker can increase the distance between an antibody and a reactive group (like TCO or DBCO), preventing the reactive group from being buried within the hydrophobic pockets of the antibody and thus enhancing reaction efficiency. nih.govrsc.org

Pharmacokinetic Properties: While longer PEG chains (e.g., PEG12, PEG24) are often employed to extend the in-vivo circulation half-life of therapeutics by increasing their hydrodynamic radius and reducing renal clearance, shorter PEG linkers still contribute favorably. chempep.comprecisepeg.commdpi.com They help create a hydration shell that can reduce protein adsorption and recognition by the immune system. chempep.com However, the impact of PEG length must be carefully optimized, as studies have shown that intermediate-length PEG spacers can sometimes yield higher drug loadings in antibody-drug conjugates (ADCs) compared to very short (PEG4) or very long (PEG24) spacers. rsc.org

Table 1: Influence of PEG Linker Properties

| Property | Contribution of PEG2 Linker | Research Finding | Citation |

|---|---|---|---|

| Solubility | Increases aqueous solubility of the linker and final conjugate. | PEG's hydrophilicity improves the solubility of hydrophobic drugs and biomolecules, enhancing formulation stability. | chempep.comprecisepeg.com |

| Flexibility | Provides a flexible spacer to reduce steric hindrance during conjugation. | The PEG spacer provides less steric hindrance, leading to higher reaction kinetics compared to rigid alkyl or aryl spacers. | interchim.frlifetein.com |

| Biocompatibility | Generally non-toxic and non-immunogenic. | PEG is considered inert and does not typically interfere with cellular functions or elicit a strong immune response. | interchim.frthermofisher.com |

| Reactivity Enhancement | Prevents hydrophobic reactive groups from burying within conjugated proteins. | PEG linkers can prevent TCO inactivation after antibody conjugation by increasing solubility and preventing interactions with the antibody. | nih.govescholarship.org |

Orthogonality of TCO and Maleimide (B117702) Reactive Handles

A key feature of TCO-PEG2-amido maleimide is the presence of two distinct reactive groups, or "handles," that exhibit orthogonal reactivity. Orthogonality in this context means that each group reacts selectively with its specific partner under a given set of conditions, without cross-reacting with the other handle or its target. nih.gov

TCO (trans-cyclooctene) Handle: The TCO group is a highly strained alkene that reacts with extreme speed and specificity with a 1,2,4,5-tetrazine (B1199680) (Tz) partner. This reaction is known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. nih.govnih.gov It is considered one of the fastest bioorthogonal reactions, proceeding rapidly under physiological conditions without the need for catalysts. researchgate.netresearchgate.net The TCO-tetrazine ligation is not reactive toward biological nucleophiles like amines or thiols, making it ideal for use in complex biological media. nih.govresearchgate.net

Maleimide Handle: The maleimide group is an electrophile that reacts specifically with nucleophilic thiol (sulfhydryl) groups, such as those found on cysteine residues in proteins. axispharm.combroadpharm.com This Michael addition reaction forms a stable covalent thioether bond and is typically performed at a pH range of 6.5-7.5 to ensure selectivity for thiols over other nucleophiles like amines. axispharm.com

The mutual non-interference of these two reaction chemistries allows for precise, controlled, multi-step conjugations. google.com For example, a protein containing a cysteine residue can first be conjugated to the maleimide end of the linker. Subsequently, a second molecule containing a tetrazine group can be attached to the TCO end of the linker. nih.gov This stepwise approach is fundamental in the construction of complex architectures like dual-payload ADCs or multi-modal imaging agents. nih.gov A patent has described a sequential reaction where a thiol-containing protein first reacted with the maleimide group, followed by the reaction of the TCO group with a tetrazine, with the second reaction completing in under 5 minutes at room temperature. google.com

Strategies for Enhancing Conjugate Stability in Complex Biological Environments

While the maleimide-thiol linkage is widely used, a significant drawback is its potential instability in biological environments. The resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to deconjugation. axispharm.comnih.govcreativepegworks.com This is particularly problematic in plasma, where high concentrations of thiols like glutathione (B108866) can facilitate thiol exchange reactions, causing premature release of the payload and potential off-target effects. nih.govcreativepegworks.com Several strategies have been developed to enhance the stability of this linkage.

Hydrolysis of the Thiosuccinimide Ring: One effective strategy is the hydrolysis of the thiosuccinimide ring to form a ring-opened succinamic acid thioether. prolynxinc.comnih.gov This hydrolyzed product is resistant to the retro-Michael reaction and is therefore significantly more stable. prolynxinc.comulisboa.pt The rate of this stabilizing hydrolysis can be accelerated by modifying the maleimide structure. For instance, using N-aryl maleimides instead of traditional N-alkyl maleimides has been shown to speed up hydrolysis and result in conjugates with less than 20% deconjugation in serum over 7 days, compared to 35-67% for N-alkyl analogues. nih.gov Another approach involves incorporating a basic amino group adjacent to the maleimide to provide intramolecular catalysis of the hydrolysis reaction. nih.gov

Transcyclization Reactions: A novel strategy involves an in-situ transcyclization to lock the thioether bond within a new ring structure. This method has been shown to effectively prevent retro-Michael reactions and stabilize the conjugate against thiol exchange. nih.govcreativepegworks.com This stabilization can be achieved by simply extending the incubation time in a buffered solution when a cysteine moiety is present. creativepegworks.com

Table 2: Comparison of Maleimide-Thiol Stabilization Strategies

| Strategy | Mechanism | Advantage | Citation |

|---|---|---|---|

| Thiosuccinimide Hydrolysis | The succinimide (B58015) ring is opened by water, forming a stable succinamic acid thioether. | The ring-opened product is resistant to retro-Michael cleavage and subsequent thiol exchange. | prolynxinc.comnih.govulisboa.pt |

| N-Aryl Maleimides | Electron-withdrawing N-aryl groups accelerate the rate of stabilizing hydrolysis. | Forms stable conjugates under mild conditions with high efficiency and reduced deconjugation in serum. | nih.gov |

| Transcyclization | An intramolecular reaction forms a new, more stable ring structure that "locks" the thioether linkage. | Prevents retro-Michael reactions, can be achieved in-situ with minimal additional effort. | nih.govcreativepegworks.com |

Development of Multi-Functional Linkers Incorporating this compound Scaffold

The TCO-PEG-maleimide framework serves as a versatile scaffold for the development of more complex, multi-functional linkers designed for advanced applications like proteolysis-targeting chimeras (PROTACs), dual-payload ADCs, and multi-modal imaging agents. nih.govbioscience.co.ukmedchemexpress.com These advanced linkers often incorporate additional reactive sites or cleavable motifs.

Heterotrifunctional Linkers: Building on the dual-reactivity concept, researchers have developed heterotrifunctional linkers. For instance, a linker featuring a maleimide, an azide (B81097), and a ketone group was created to attach to an antibody via the maleimide. nih.gov This allowed for the subsequent, orthogonal conjugation of two different payloads using azide-alkyne "click" chemistry and oxime ligation, respectively. nih.govrsc.org Another design incorporated a central lysine (B10760008) residue to create a branched linker with azide and methyltetrazine groups for orthogonal conjugation of two different drug payloads.

Application in ADCs and PROTACs: In the context of ADCs, branched or multi-functional linkers enable the creation of conjugates with higher drug-to-antibody ratios (DARs) or with two different types of payloads to overcome drug resistance. nih.govmdpi.com TCO-PEG-maleimide and its derivatives are also used in the synthesis of PROTACs, which are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. bioscience.co.uk

Dual-Modality Probes: The orthogonality of the reactive handles is also leveraged to create dual-modality probes for imaging and therapy (theranostics). A trifunctional linker was designed with a maleimide for primary conjugation, a group for radiolabeling, and a TCO group for attaching another molecule, such as a fluorescent dye. nih.gov This allows for the combination of different imaging modalities or an imaging agent and a therapeutic agent on a single targeting molecule.

Applications in Advanced Chemical Biology Research

Development of Bioimaging Probes and Radiopharmaceuticals

The exceptionally fast and bioorthogonal nature of the TCO-tetrazine reaction makes it highly suitable for in vivo applications, particularly in the development of probes for molecular imaging. conju-probe.comconju-probe.com TCO-PEG2-amido maleimide (B117702) is used to attach the TCO reactive handle to a targeting vector (e.g., an antibody or peptide), which is a crucial step in constructing modular imaging agents.

PET is a highly sensitive imaging technique that uses molecules labeled with positron-emitting radionuclides. The TCO-tetrazine reaction is central to an advanced strategy known as pretargeted immuno-PET. nih.gov This approach overcomes a major limitation of traditional immuno-PET, where the large, radiolabeled antibody clears slowly from the body, leading to a high background signal and radiation dose.

In the pretargeting strategy, a two-step process is employed:

A targeting antibody, which has been modified with a TCO group using a linker like TCO-PEG2-amido maleimide, is administered to the patient. This TCO-antibody is allowed to circulate and accumulate at its specific target (e.g., a tumor). nih.gov

After the unbound antibody has cleared from the bloodstream, a small, tetrazine-modified PET probe (e.g., labeled with ¹⁸F or ⁸⁹Zr) is injected. This small molecule clears rapidly from non-target tissues but reacts quickly and specifically via the iEDDA click reaction with the TCO-antibody already localized at the target site. nih.govnih.gov

This method significantly improves the tumor-to-background signal ratio and allows for the use of short-lived radionuclides, enhancing imaging contrast and patient safety. nih.gov

| Feature | Direct Antibody Labeling | Pretargeted (TCO-Tetrazine) Approach |

|---|---|---|

| Method | Single injection of a radiolabeled antibody. | Two injections: 1) TCO-antibody, then 2) radiolabeled tetrazine. nih.gov |

| Clearance Rate | Slow, due to large size of antibody. | Fast clearance of small radiolabeled tetrazine from non-target tissues. nih.gov |

| Image Contrast | Lower tumor-to-background ratio. | Higher tumor-to-background ratio. nih.gov |

| Radionuclide Choice | Requires long-lived isotopes (e.g., ⁸⁹Zr). | Enables use of short-lived isotopes (e.g., ¹⁸F, ⁶⁸Ga). nih.gov |

| Patient Radiation Dose | Higher systemic exposure. | Significantly lower systemic exposure. nih.gov |

The same principles that make this compound valuable for PET apply to the construction of fluorescent imaging probes. The linker enables the modular assembly of highly specific probes for use in microscopy and other fluorescence-based assays. conju-probe.com

The strategy involves labeling a targeting biomolecule, such as a peptide or antibody, with a TCO group via the linker's maleimide end. Separately, a fluorescent dye (fluorophore) is functionalized with a tetrazine group. The two components are then combined, and the rapid TCO-tetrazine click reaction covalently links the fluorophore to the targeting biomolecule. This modular approach is highly efficient and provides a straightforward method for attaching a wide variety of fluorescent reporters to biomolecules of interest for applications in cellular imaging and diagnostics. chemimpex.comaxispharm.com

Dual-Modality Imaging Agent Development

The unique reactivity of the TCO moiety in this compound makes it a prime candidate for the development of pretargeted dual-modality imaging agents. This strategy separates the targeting of a biological molecule from the delivery of the imaging agent, a technique that can significantly enhance image contrast and reduce background signal. acs.orgturkupetcentre.net

In a typical pretargeting scenario, a targeting molecule, such as a monoclonal antibody specific for a cancer antigen, is first conjugated with this compound via the maleimide group reacting with a native or engineered cysteine residue on the antibody. This TCO-functionalized antibody is administered and allowed to accumulate at the target site while the unbound conjugate clears from circulation. acs.orgnih.gov Subsequently, a small, rapidly clearing imaging probe containing a tetrazine moiety and labeled with two different imaging reporters (e.g., a radionuclide for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) and a fluorescent dye for optical imaging) is administered. bioglyco.comnih.gov The highly rapid and specific in vivo "click" reaction between the TCO on the antibody and the tetrazine on the imaging probe leads to the localized concentration of both imaging agents at the target site. nih.govnih.gov

This approach allows for the combination of the high sensitivity of radionuclide-based imaging with the high resolution of optical imaging or Magnetic Resonance Imaging (MRI). nih.govmdpi.com For instance, a PET/MRI dual-modality probe can be developed where the TCO-functionalized antibody targets a tumor, and a tetrazine-linked probe carries both a PET isotope and an MRI contrast agent. nih.gov This enables the visualization of the tumor with the high sensitivity of PET and the detailed anatomical context provided by MRI. mdpi.com The bioorthogonal nature of the TCO-tetrazine ligation ensures that the imaging probe reacts specifically with the pre-targeted antibody, minimizing off-target signal. bioglyco.comnih.gov

| Pretargeting Component | Imaging Modality 1 | Imaging Modality 2 | Key Advantage |

| TCO-Antibody | PET (e.g., ⁸⁹Zr, ¹⁸F) | - | High sensitivity for deep tissue imaging. acs.orgnih.gov |

| TCO-Antibody | SPECT (e.g., ¹¹¹In, ⁹⁹mTc) | MRI | Combination of functional and anatomical imaging. magneticmicrosphere.comresearchgate.net |

| TCO-Nanoparticle | Fluorescence | MRI | High resolution and sensitivity for in vitro and superficial in vivo imaging. nih.gov |

Design and Synthesis of Targeted Delivery Systems

The dual reactivity of this compound provides a versatile platform for the construction of sophisticated targeted delivery systems, enabling the precise conjugation of therapeutic payloads to targeting moieties.

Antibody-Drug Conjugates (ADCs) through Linker Integration

In the field of antibody-drug conjugates (ADCs), the linker plays a critical role in the stability and efficacy of the therapeutic. This compound can be employed as a key component of the linker system in novel ADC designs, particularly in "click-to-release" strategies. In this approach, the maleimide end of the linker is used to attach it to a cysteine residue on the antibody. The TCO group is then linked to a cytotoxic drug.

This configuration allows for a pretargeted ADC therapy. The TCO-ADC is administered and localizes to the tumor. Subsequently, a tetrazine-containing "activator" molecule is given, which reacts with the TCO group on the ADC, triggering the release of the cytotoxic payload in the tumor microenvironment. This strategy offers the potential for enhanced safety and efficacy compared to traditional ADCs that rely on internalization and lysosomal degradation for drug release. nih.gov

The stability of the maleimide-thiol linkage is a critical factor for ADC performance. Research has shown that linkers based on maleamic methyl esters, a derivative of the maleimide structure, can enhance the stability of the ADC, reducing premature drug release. nih.gov The inclusion of a PEG spacer, as in this compound, can also improve the pharmacokinetic properties of the ADC and aid in the conjugation of hydrophobic payloads without causing aggregation. mdpi.comaacrjournals.org

| ADC Linker Component | Function | Advantage in ADC Design |

| Maleimide | Covalent attachment to antibody via cysteine thiol. | Site-specific conjugation is possible with engineered cysteines. nih.gov |

| PEG Spacer | Increases hydrophilicity and provides spatial separation. mdpi.com | Improves pharmacokinetics and reduces aggregation. aacrjournals.org |

| TCO | Bioorthogonal reaction with a tetrazine-activator. | Enables targeted, "click-to-release" drug delivery. |

Proteolysis-Targeting Chimeras (PROTACs) and Molecular Degraders

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. nih.gov The linker connecting the protein-of-interest (POI) ligand and the E3 ligase ligand is a crucial determinant of PROTAC efficacy. rsc.org this compound offers a versatile scaffold for constructing PROTACs. The maleimide group can be used to conjugate the POI ligand, while the TCO group can be reacted with a tetrazine-functionalized E3 ligase ligand, or vice-versa. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase. biochempeg.com

Furthermore, the TCO-tetrazine click chemistry enables an innovative strategy for the intracellular synthesis of PROTACs, known as "CLIPTACs" (click-formed proteolysis-targeting chimeras). nih.gov In this approach, a TCO-functionalized POI ligand and a tetrazine-functionalized E3 ligase ligand are administered as separate, smaller molecules. These precursors are more likely to have favorable cell permeability properties than a large, pre-formed PROTAC. Once inside the cell, they undergo a rapid and specific click reaction to form the active PROTAC in situ, leading to the degradation of the target protein. nih.govresearchgate.net This strategy highlights the potential of this compound as a component for one of the CLIPTAC precursors.

| PROTAC Component | Function | Advantage in PROTAC Design |

| Maleimide | Conjugation to POI or E3 ligase ligand. | Provides a stable covalent linkage. |

| PEG Spacer | Connects the two ligands with appropriate length and flexibility. biochempeg.com | Influences ternary complex formation and cell permeability. biochempeg.com |

| TCO | Bioorthogonal reaction with a tetrazine-functionalized partner. | Enables in situ "CLIPTAC" formation for improved delivery. nih.gov |

Nanoparticle Surface Functionalization for Targeted Delivery

The surface of nanoparticles can be functionalized with this compound to create versatile platforms for targeted drug delivery and imaging. The maleimide group allows for the covalent attachment of targeting ligands, such as antibodies or peptides containing thiol groups, to the nanoparticle surface. This directs the nanoparticle to specific cells or tissues.

The TCO group provides a bioorthogonal handle for subsequent modifications. For instance, after the targeted nanoparticles have accumulated at their destination, a tetrazine-labeled therapeutic agent or imaging probe can be administered. This probe will then "click" onto the TCO-functionalized nanoparticles, concentrating the therapeutic or diagnostic agent at the target site. This pretargeting strategy can significantly improve the therapeutic index and imaging signal-to-noise ratio. nih.gov The PEG spacer helps to improve the biocompatibility of the nanoparticles, reducing non-specific protein adsorption and prolonging their circulation time. acs.org

Engineering of Functional Polymeric Materials and Hydrogels

The reactive moieties of this compound can be exploited to create novel polymeric materials and hydrogels with tailored properties for biomedical applications.

Polymer Functionalization via Click Chemistry

This compound can be used to functionalize polymers, introducing both TCO and maleimide groups onto the polymer backbone. These functionalized polymers can then serve as platforms for creating complex biomaterials. The maleimide groups can be used to attach biomolecules, such as growth factors or cell-adhesion peptides, through thiol-maleimide chemistry. nih.gov

The TCO groups provide a means for crosslinking the polymer chains to form hydrogels through the highly efficient TCO-tetrazine ligation. nih.gov This dual-functionalization approach allows for the creation of hydrogels where the bulk properties (e.g., stiffness) can be controlled by the degree of TCO-tetrazine crosslinking, while the biological functionality can be independently tuned by the density of maleimide-conjugated biomolecules. researchgate.net This orthogonal chemistry is particularly advantageous for creating hydrogels for cell encapsulation and tissue engineering, as the gelation can occur under mild, cell-friendly conditions. nih.govnih.gov The TCO-tetrazine reaction is exceptionally fast, allowing for the rapid formation of hydrogels in situ. acs.orgudel.edu

| Hydrogel Component | Function | Advantage in Hydrogel Design |

| Maleimide-functionalized Polymer | Attachment of bioactive molecules (e.g., RGD peptides). researchgate.net | Provides specific biological cues for cell interaction. researchgate.net |

| TCO-functionalized Polymer | Crosslinking with tetrazine-functionalized polymers. nih.gov | Allows for rapid and bioorthogonal hydrogel formation. udel.edu |

| PEG Spacer | Enhances water solubility and biocompatibility. nih.gov | Creates a cell-friendly hydrogel environment. |

Hydrogel Crosslinking and Bioactive Molecule Incorporation

The dual functionality of this compound is particularly advantageous in the fabrication of hydrogels for three-dimensional (3D) cell culture and tissue engineering. These hydrogels can be designed to mimic the native extracellular matrix (ECM), providing a physiologically relevant environment for cells.

The formation of these hydrogels can be achieved through the reaction of the maleimide group with thiol-containing crosslinkers. For instance, polyethylene (B3416737) glycol (PEG) functionalized with multiple thiol groups can react with the maleimide end of this compound to form a stable, crosslinked hydrogel network. This process is rapid and occurs under mild, physiological conditions, which is crucial for maintaining the viability of encapsulated cells.

Furthermore, the TCO group provides a bioorthogonal handle for the incorporation of bioactive molecules. Thiol-containing peptides, such as the cell-adhesion motif Arginine-Glycine-Aspartic acid (RGD), can be readily incorporated into the hydrogel network by reacting with the maleimide groups. northwestern.edunih.gov This allows for the creation of hydrogels that actively promote cell adhesion and spreading. The remaining TCO groups within the hydrogel matrix can then be used to immobilize other signaling molecules, such as growth factors or enzymes that have been tagged with a tetrazine moiety. This sequential functionalization allows for the creation of complex and multifunctional hydrogels with precise control over the spatial presentation of different biological cues.

Research on maleimide-functionalized hyaluronic acid (HA-Mal) hydrogels has demonstrated the successful incorporation of thiol-containing RGD peptides, with the remaining maleimide groups available for crosslinking. nih.gov While not specifically using the this compound compound, this work illustrates the principle of stepwise functionalization that is a key advantage of this heterobifunctional linker. The efficiency of RGD incorporation and its impact on hydrogel properties are crucial parameters in such studies.

Table 1: Representative Data on RGD Peptide Incorporation into Maleimide-Functionalized Hydrogels

| Parameter | Value | Significance |

|---|---|---|

| Initial Moles of Maleimide | Variable (e.g., 0.08 moles) | Represents the total available sites for conjugation and crosslinking. |

| Concentration of RGD Added | e.g., 1 mM | The amount of bioactive peptide introduced for incorporation. |

| Moles of Free Maleimide after RGD Incorporation | e.g., 0.0616 ± 0.007 moles | Indicates successful covalent attachment of the RGD peptide. nih.gov |

| Hydrogel Composition | e.g., 2.5% w/v HA-Mal, 1% w/v PEG di-thiol | Defines the physical and mechanical properties of the hydrogel scaffold. nih.gov |

Surface Modification for Biosensing and Cell-Material Interactions

The ability of this compound to facilitate the controlled immobilization of biomolecules is also being leveraged for the development of advanced biosensors and for engineering surfaces to study cell-material interactions.

Biosensor Development using this compound Conjugates

In the realm of biosensing, the precise orientation and immobilization of capture proteins, such as antibodies, are critical for sensitivity and specificity. This compound offers a two-step strategy for achieving this. First, a surface, such as a gold electrode or a glass slide, can be functionalized with a thiol-containing self-assembled monolayer (SAM). The maleimide group of the linker can then react with these surface thiols, presenting the TCO group outwards.

Subsequently, a tetrazine-modified capture protein can be specifically and covalently attached to the surface via the rapid TCO-tetrazine click reaction. axispharm.com This bioorthogonal ligation is highly efficient and proceeds under aqueous conditions, preserving the native conformation and activity of the immobilized protein. This method of covalent immobilization has been shown to improve the sensitivity of techniques like ELISA (Enzyme-Linked Immunosorbent Assay). axispharm.com The PEG spacer in the linker helps to distance the protein from the surface, reducing non-specific binding and improving accessibility for target analyte binding.

Studies have demonstrated the design of maleimide-functionalized electrodes for the covalent attachment of proteins through surface cysteine groups, achieving high protein coverage. nih.gov This approach, when combined with the bioorthogonal TCO chemistry, provides a powerful platform for creating highly sensitive and specific biosensors.

Cell-Material Interface Engineering for Cellular Studies

Understanding how cells interact with their surroundings is fundamental to cell biology and tissue engineering. This compound provides a versatile tool for creating well-defined surfaces to probe these interactions. Surfaces can be patterned with specific biomolecules to study cell adhesion, migration, and differentiation.

For instance, a glass or polymer surface can be functionalized with thiol groups, followed by reaction with this compound to present TCO moieties. Using techniques like microcontact printing or microfluidics, specific areas of the surface can then be "clicked" with tetrazine-labeled cell-adhesion peptides like RGD, while other areas can be functionalized with different tetrazine-labeled molecules or left inert. This allows for the creation of micropatterned surfaces with precise spatial control over the presentation of biological ligands.

Research on maleimide-functionalized self-assembled monolayers has shown the effective immobilization of thiol-terminated peptides, including the tripeptide Arg-Gly-Asp, for studies of integrin-mediated cell adhesion. northwestern.edu The inertness of the surrounding PEGylated surface prevents non-specific cell attachment, ensuring that observed cellular responses are due to specific interactions with the patterned ligands. northwestern.edu The TCO functionality of the linker adds another layer of control, allowing for the subsequent, bioorthogonal modification of the surface even in the presence of cells.

Table 2: Applications in Cell-Material Interface Engineering

| Application | Immobilized Ligand (via Maleimide-Thiol) | Potential Subsequent Modification (via TCO-Tetrazine) | Cellular Response Studied |

|---|---|---|---|

| Cell Adhesion Studies | Arg-Gly-Asp (RGD) peptide | Growth factors, signaling molecules | Integrin-mediated cell attachment and spreading northwestern.edu |

| Enzyme Activity Assays | Peptide substrate (e.g., IYGEFKKKC) | Enzyme inhibitors, fluorescent probes | Phosphorylation by tyrosine kinase c-src northwestern.edu |

| Carbohydrate-Protein Interactions | Carbohydrate-thiol conjugates | Secondary lectins, antibodies | Lectin binding properties northwestern.edu |

Analytical and Characterization Methodologies for Tco Peg2 Amido Maleimide Conjugates

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation

The precise structure of TCO-PEG2-amido maleimide (B117702) conjugates is critical for their function. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule. In the context of TCO-PEG2-amido maleimide conjugates, ¹H NMR is particularly useful. For instance, the disappearance of the characteristic sharp peak of an unconjugated maleimide at approximately 6.87 ppm can confirm successful conjugation to a thiol-containing molecule. researchgate.net This technique allows for the verification of the covalent bond formation between the maleimide and a thiol.

Mass Spectrometry (MS) is employed to determine the molecular weight of the conjugate, confirming the successful attachment of the this compound linker to the target molecule. rsc.org Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. researchgate.netsnmjournals.orgprecisepeg.com For complex protein conjugates, charge-reduction mass spectrometry (CRMS) coupled with two-dimensional liquid chromatography (2D-LC) has been developed to simplify convoluted charge profiles and enable detailed characterization of impurities and degradants. nih.gov

Interactive Data Table: Spectroscopic Characterization Data

| Technique | Analyte | Key Finding | Reference |

| ¹H NMR | DSPE-PEG2000-maleimide conjugate | Disappearance of the maleimide peak at 6.87 ppm confirms complete conjugation. | researchgate.net |

| ESI-MS | Dual-modality linker-sCy5 conjugate | Confirmed the identity of the synthesized conjugate. | snmjournals.org |

| MALDI-TOF MS | huA33-TCO immunoconjugate | Determined the degree of labeling of the TCO group on the antibody. | researchgate.net |

| 2D-LC-CRMS | 40 kDa 8-arm PEG-maleimide | Enabled sensitive characterization of the entire impurity profile. | nih.gov |

Chromatographic Methods for Purity and Conjugation Efficiency Assessment

Chromatographic techniques are essential for assessing the purity of this compound conjugates and the efficiency of the conjugation reaction.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. snmjournals.orgsnmjournals.org Reversed-phase HPLC (RP-HPLC) is often used to separate the conjugate from unreacted starting materials and byproducts, allowing for quantification of purity. snmjournals.org For protein conjugates, size-exclusion chromatography (SEC-HPLC) is valuable for detecting aggregation that might occur during the conjugation process. researchgate.net In some cases, a two-dimensional approach combining size-exclusion and reversed-phase LC can provide a comprehensive profile of process-related impurities. nih.gov

Hydrophobic Interaction Chromatography (HIC) is another powerful technique for analyzing protein conjugates. It separates molecules based on their hydrophobicity and can be used to determine the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), providing insight into the homogeneity of the product. rsc.org

Advanced Imaging Techniques for Bioimaging Applications

The TCO moiety of the conjugate enables its use in bioimaging through the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-labeled probe. rsc.orgnih.govfrontiersin.org This bioorthogonal "click chemistry" reaction is extremely rapid and selective, making it ideal for labeling biomolecules in complex biological environments. snmjournals.orgrsc.orgnih.govfrontiersin.org

Fluorescence Microscopy is a key technique for visualizing the localization of this compound conjugates within cells and tissues. nih.gov After conjugation to a biomolecule of interest, a tetrazine-functionalized fluorescent dye can be introduced. The subsequent IEDDA reaction attaches the dye to the conjugate, allowing its visualization by techniques like epifluorescence microscopy or confocal laser scanning microscopy. nih.govacs.org This approach has been used to visualize dynamic structures like bacterial pili in real-time. nih.gov

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used for in vivo studies. rsc.org By reacting the TCO-functionalized conjugate with a tetrazine-labeled radiotracer (e.g., containing ¹⁸F), the biodistribution of the conjugate can be tracked in living organisms. snmjournals.orgnih.gov This has been successfully applied in preclinical cancer models to visualize tumor targeting. snmjournals.orgnih.gov

Quantitative Analysis of Reaction Kinetics and Yields

The efficiency of the conjugation and subsequent bioorthogonal ligation reactions is paramount.

The reaction between the maleimide group and a thiol is generally efficient at a pH range of 6.5-7.5, forming a stable thioether bond. axispharm.com The kinetics of the IEDDA reaction between the TCO group and a tetrazine are exceptionally fast, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹. nih.govfrontiersin.orgvulcanchem.com This rapid rate allows for efficient labeling even at low concentrations of reactants. broadpharm.combroadpharm.com

The yield of the conjugation reaction can be quantified using HPLC by comparing the peak area of the product to the starting materials. snmjournals.org For radiolabeled conjugates, radiochemical yield and purity are critical parameters. These are often determined by radio-HPLC or instant thin-layer chromatography (iTLC), with purities often exceeding 95-98%. nih.govnih.govthno.org

Interactive Data Table: Reaction Kinetics and Yields

| Reaction | Reactants | Rate Constant (k₂) | Typical Yield | Reference |

| Maleimide-Thiol Conjugation | This compound + Thiol-containing molecule | - | High | axispharm.com |

| IEDDA Ligation | This compound conjugate + Tetrazine probe | up to 10⁶ M⁻¹s⁻¹ | Nearly quantitative | nih.govfrontiersin.orgvulcanchem.comnih.gov |

| Radiosynthesis | TCO-containing affibody + ¹⁸F-labeled tetrazine | - | 70-95% | nih.gov |

Challenges and Future Directions in Research

Overcoming Limitations in Conjugate Stability and Off-Target Reactions

A significant challenge in the application of TCO-based linkers is the stability of the resulting bioconjugates. The TCO group can undergo isomerization from its reactive trans-conformation to the non-reactive cis-isomer, a process that can be accelerated by certain biological components like copper-containing proteins. nih.govnih.gov This isomerization deactivates the linker, preventing its intended bioorthogonal reaction. nih.gov Furthermore, while the maleimide (B117702) group offers high reactivity towards thiols, it can be susceptible to off-target reactions with other nucleophiles present in complex biological environments. The stability of the resulting thiosuccinimide linkage can also be a concern, as it is prone to retro-Michael addition, leading to dissociation of the conjugate. rsc.org

Future research is focused on several strategies to address these limitations:

Modification of the TCO ring: Introducing structural modifications to the TCO ring can enhance its stability against isomerization without significantly compromising its reactivity. nih.gov

Development of self-hydrolyzing maleimides: These modified maleimides undergo an intramolecular hydrolysis reaction after conjugation, forming a stable amide bond that is resistant to retro-Michael addition. rsc.org

Site-specific conjugation: By engineering proteins to have a single, highly accessible cysteine residue for conjugation, the potential for off-target reactions can be minimized. Computational modeling can aid in identifying optimal sites for cysteine mutation to ensure both high reactivity and stability of the resulting conjugate. rsc.org

Expanding the Scope of Bioorthogonal Reactions in Complex Systems

The IEDDA reaction between TCO and tetrazine is exceptionally fast and selective, making it ideal for applications in living systems. researchgate.netnih.gov However, the full potential of TCO-PEG2-amido maleimide and similar linkers in highly complex biological environments, such as within living organisms, is still being explored. Challenges include ensuring that both the TCO-modified molecule and the tetrazine-labeled probe can reach the target site in sufficient concentrations and react efficiently without being cleared from the system or undergoing degradation.

Future research directions in this area include:

Pretargeting strategies: In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody is cleared from circulation, a radiolabeled or fluorescently tagged tetrazine is administered, which then rapidly reacts with the TCO-antibody conjugate at the target. nih.govacs.org This strategy can improve the target-to-background signal ratio in imaging and reduce off-target toxicity in therapy. nih.gov

Dual bioorthogonal approaches: Combining two different bioorthogonal reactions allows for more complex molecular constructions. For instance, a protein could be modified with an azide (B81097), which then reacts with a DBCO-PEG-TCO linker, making the protein ready for a subsequent reaction with a tetrazine. nih.gov This allows for a multi-step, controlled assembly of complex biomolecular structures.

Click-to-release chemistry: TCO derivatives can be designed to release a cargo molecule upon reaction with a tetrazine. This "click-to-release" strategy enables the targeted delivery and activation of drugs or imaging agents at a specific location and time. unimi.it

Advancements in Automated Synthesis and High-Throughput Conjugation

The synthesis of complex bifunctional linkers like this compound can be a multi-step and labor-intensive process. To facilitate wider adoption and enable large-scale applications, advancements in automated synthesis are crucial. Similarly, the ability to perform and analyze bioconjugation reactions in a high-throughput manner is essential for screening libraries of proteins or drug candidates.

Future directions in this area involve:

Automated solid-phase synthesis: Adapting solid-phase synthesis methods, similar to those used for peptides and oligonucleotides, could enable the automated and scalable production of TCO-PEG linkers. iris-biotech.de

Microfluidic platforms: Microfluidic devices can be used to perform conjugation reactions on a small scale with precise control over reaction conditions, enabling high-throughput screening of different linkers and conjugation partners. acs.org

Kinetic encoding: This method utilizes the kinetics of the bioorthogonal reaction to encode information, allowing for the identification of specific molecular interactions in a highly parallel manner. google.com

Integration with Emerging Technologies in Synthetic Biology and Nanotechnology

The unique properties of this compound make it an ideal tool for integration with other cutting-edge technologies. In synthetic biology, it can be used to create novel protein-protein conjugates with designed functions. frontiersin.org In nanotechnology, it can be used to functionalize nanoparticles for targeted drug delivery, imaging, and diagnostics. rsc.org

Future research in this area will likely focus on:

Engineered protein assemblies: Using TCO-PEG-maleimide linkers to connect different proteins with complementary functions, creating artificial multi-protein complexes with novel enzymatic activities or signaling properties. frontiersin.org

Smart nanomaterials: Developing nanoparticles functionalized with TCO that can be targeted to specific cells or tissues and then activated by a tetrazine probe for imaging or therapeutic purposes. unimi.itrsc.org The length of the PEG linker can influence the reactivity and biodistribution of these nanoconstructs. unimi.it

Bioorthogonal nanoparticle amplification: This technique uses the TCO-tetrazine reaction to amplify signals for the detection of low-abundance biomarkers. nih.gov

Computational Chemistry and Modeling for Predictive Linker Design

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the rational design of new and improved linkers. These methods can be used to predict the reactivity, stability, and conformational properties of different linker designs, thereby guiding synthetic efforts towards the most promising candidates.

Future advancements in this area will likely include:

Predicting reaction kinetics: Using computational methods to predict the rate constants of bioorthogonal reactions for different TCO and tetrazine derivatives, allowing for the selection of the optimal pair for a given application. acs.orgacs.org

Modeling conjugate stability: Simulating the behavior of bioconjugates in different biological environments to predict their stability and identify potential degradation pathways. rsc.org

Designing linkers with specific properties: Employing computational design to create linkers with tailored lengths, flexibilities, and solubilities to optimize the performance of the final bioconjugate for specific applications in diagnostics and therapeutics. frontiersin.orgacs.org For example, computational docking can be used to predict compatible interfaces between two proteins to guide the design of heterodimers linked by bioorthogonal chemistry. frontiersin.org

Q & A

Q. What computational tools predict thiol-maleimide reaction kinetics under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.